molecular formula C9H20N2O B13745441 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL

3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL

Katalognummer: B13745441
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: RLAKMFIFGTUEBI-DTORHVGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL is a chemical compound with a unique structure that includes a piperazine ring substituted with methyl groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL typically involves the reaction of 3,5-dimethylpiperazine with propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propan-1-ol

InChI

InChI=1S/C9H20N2O/c1-8-6-11(4-3-5-12)7-9(2)10-8/h8-10,12H,3-7H2,1-2H3/t8-,9+

InChI-Schlüssel

RLAKMFIFGTUEBI-DTORHVGOSA-N

Isomerische SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCO

Kanonische SMILES

CC1CN(CC(N1)C)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.